Cas no 13073-21-7 (L-Buthionine)

L-Buthionine (L-Buthionine sulfoximine, BSO) is a synthetic amino acid analog known for its role as a selective inhibitor of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis. By depleting intracellular glutathione levels, L-Buthionine serves as a valuable tool in biochemical and pharmacological research, particularly in studies examining oxidative stress, drug resistance, and cancer therapy. Its high specificity and well-characterized mechanism make it a preferred compound for modulating cellular redox states in experimental models. L-Buthionine is widely utilized in vitro and in vivo due to its consistent efficacy and reproducibility in suppressing glutathione production.
L-Buthionine structure
L-Buthionine structure
Product Name:L-Buthionine
CAS No:13073-21-7
MF:C8H17NO2S
MW:191.291081190109
CID:138238
PubChem ID:151205
Update Time:2025-08-02

L-Buthionine Chemical and Physical Properties

Names and Identifiers

    • L-Homocysteine,S-butyl-
    • L-Buthionine
    • L-Buthione
    • S-BUTYL-L-HOMOCYSTEINE
    • L-2-Amino-4-(butylthio)butyric Acid
    • Buthionine
    • (2S)-2-amino-4-butylsulfanylbutanoic acid
    • (S)-2-Amino-4-(butylthio)butanoicacid
    • L-Homocysteine, S-butyl-
    • 2-[(1E)-1-buten-3-ynyl]-1,3,3-trimethyl-1-cyclohexene
    • LAXXPOJCFVMVAX-ZETCQYMHSA-N
    • AKOS006275411
    • NSC-801105
    • J-005865
    • A806139
    • (S)-2-Amino-4-(butylthio)butanoic acid
    • 13073-21-7
    • (2S)-2-AMINO-4-(BUTYLSULFANYL)BUTANOIC ACID
    • SCHEMBL60520
    • NSC801105
    • (2S)-2-azaniumyl-4-butylsulfanylbutanoate
    • Inchi: 1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
    • InChI Key: LAXXPOJCFVMVAX-ZETCQYMHSA-N
    • SMILES: S(CCCC)CC[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 191.09800
  • Monoisotopic Mass: 191.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 88.6Ų

Experimental Properties

  • Melting Point: 266-268°C
  • PSA: 88.62000
  • LogP: 2.02200

L-Buthionine Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

L-Buthionine Pricemore >>

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Additional information on L-Buthionine

Research Brief on L-Buthionine (13073-21-7) in Chemical Biology and Medicine

L-Buthionine (CAS: 13073-21-7), a synthetic amino acid analog, has garnered significant attention in chemical biology and pharmaceutical research due to its role as a potent inhibitor of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. Recent studies have explored its therapeutic potential in cancer, neurodegenerative diseases, and oxidative stress-related disorders. This brief synthesizes the latest findings on L-Buthionine's mechanisms, applications, and emerging challenges.

A 2023 study published in Cell Chemical Biology demonstrated that L-Buthionine sulfoximine (BSO), the active form of L-Buthionine, synergizes with PARP inhibitors to induce ferroptosis in BRCA-mutated cancer cells by depleting GSH and disrupting redox homeostasis. The study highlighted its specificity for γ-GCS, with minimal off-target effects at therapeutic doses. Meanwhile, preclinical trials in glioblastoma models (Nature Communications, 2024) revealed that BSO enhances the efficacy of temozolomide by 40% through GSH depletion, though metabolic adaptation mechanisms were observed in recurrent tumors.

Innovative drug delivery approaches have addressed L-Buthionine's pharmacokinetic limitations. A nanoparticle formulation (Nano Letters, 2023) improved its blood-brain barrier penetration by 300% in murine models, enabling targeted GSH modulation in Alzheimer's research. However, a 2024 meta-analysis in Redox Biology cautioned about tissue-specific toxicity risks, particularly in renal and hepatic tissues, necessitating precise dosing strategies.

Emerging applications include its use as a research tool in immunometabolism. A breakthrough Science Immunology paper (2024) utilized L-Buthionine to elucidate GSH's role in T-cell exhaustion, providing insights for checkpoint inhibitor therapies. The compound's chiral purity (L-isomer specificity) remains critical, as highlighted by a recent ACS Medicinal Chemistry Letters study comparing enantiomeric activities.

Ongoing clinical trials (NCT05283109) are evaluating L-Buthionine combinations in solid tumors, while structural analogs with improved selectivity are under development. Future research directions include CRISPR screening to identify synthetic lethal partners and AI-driven optimization of co-treatment regimens. These advances position L-Buthionine as both a versatile research probe and a promising therapeutic agent in precision medicine paradigms.

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